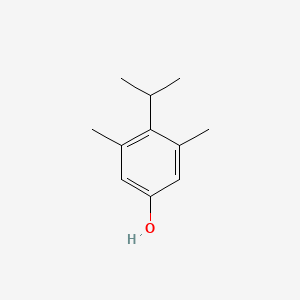

3,5-Dimethyl-4-isopropylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-7(2)11-8(3)5-10(12)6-9(11)4/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJQXVJRONQICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87074-74-6 | |

| Record name | 3,5-dimethyl-4-(propan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Advanced Derivatization Strategies of 3,5 Dimethyl 4 Isopropylphenol

Synthetic Methodologies for 3,5-Dimethyl-4-isopropylphenol

The construction of the this compound scaffold necessitates strategic approaches to introduce the isopropyl group at the C4 position of the 3,5-dimethylphenol (B42653) (3,5-xylenol) core. The existing methyl groups at the meta positions influence the reactivity and selectivity of electrophilic substitution reactions, making direct isopropylation challenging.

Multi-Step Organic Synthesis Routes

Given the directing effects of the hydroxyl and methyl groups on the aromatic ring of 3,5-dimethylphenol, direct Friedel-Crafts isopropylation tends to yield a mixture of isomers, with substitution occurring at the ortho and para positions relative to the hydroxyl group. To achieve the desired 4-isopropyl substitution, multi-step synthetic sequences are often necessary.

One plausible multi-step approach involves an initial ortho-directing group to guide the introduction of a functional group that can later be converted to an isopropyl group. An alternative strategy involves the synthesis of a pre-functionalized aromatic ring that is then cyclized or aromatized to form the desired phenolic compound.

A hypothetical multi-step route could commence with the protection of the hydroxyl group of 3,5-dimethylphenol, followed by a regioselective functionalization at the C4 position. For instance, a formylation reaction under specific conditions could introduce an aldehyde group, which can then be subjected to a Grignard reaction with isopropyl magnesium bromide, followed by dehydration and reduction to yield the final product.

Regioselective Alkylation and Isopropylation Approaches

Achieving regioselectivity in the direct isopropylation of 3,5-dimethylphenol is a significant hurdle. The hydroxyl group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. This combination of directing effects can lead to a complex mixture of products in classical Friedel-Crafts alkylation.

Directed Ortho-Metalation (DoM) offers a powerful strategy for regioselective functionalization. wikipedia.orgorganic-chemistry.org In this approach, the hydroxyl group of 3,5-dimethylphenol can be converted into a directing metalation group (DMG), such as a carbamate (B1207046) or an ether. This DMG chelates with an organolithium reagent, directing deprotonation specifically to the ortho position (C2 or C6). wikipedia.orguwindsor.ca Subsequent reaction with an isopropyl electrophile, such as isopropyl bromide or acetone (B3395972) followed by reduction, would introduce the isopropyl group at the desired ortho position, which in the case of 3,5-dimethylphenol corresponds to the C2 or C6 position, not the desired C4. Therefore, direct DoM is not a suitable strategy for the synthesis of this compound.

A more viable approach involves the introduction of a blocking group at the ortho positions (C2 and C6) of 3,5-dimethylphenol to force isopropylation at the C4 position. For instance, bromination of 3,5-dimethylphenol can yield 2,4,6-tribromo-3,5-dimethylphenol. prepchem.com Selective debromination at the C2 and C6 positions followed by isopropylation could be explored, although this would add complexity to the synthesis.

A more direct, albeit challenging, approach is the Friedel-Crafts isopropylation under carefully controlled conditions. The choice of catalyst and reaction parameters can influence the regioselectivity. While traditional Lewis acids like aluminum chloride may lead to a mixture of isomers, shape-selective catalysts such as zeolites can favor the formation of the less sterically hindered para-substituted product.

Catalytic Systems for Enhanced Yield and Selectivity

The development of efficient catalytic systems is crucial for maximizing the yield and selectivity of the desired this compound. In the context of Friedel-Crafts isopropylation of phenols, a variety of catalysts have been investigated.

Homogeneous Catalysts: Traditional Lewis acids such as AlCl₃, FeCl₃, and BF₃ are commonly used. However, they often suffer from issues like high catalyst loading, difficulty in recovery, and generation of corrosive waste.

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages in terms of reusability, reduced waste, and simplified product purification. Zeolites, with their well-defined pore structures, can exhibit shape selectivity, favoring the formation of specific isomers. For instance, in the isopropylation of phenol (B47542), catalysts like H-beta and H-mordenite have been shown to influence product distribution.

The table below summarizes the performance of various catalytic systems in the isopropylation of phenol, providing insights that could be extrapolated to the synthesis of this compound.

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conversion (%) | 2,6-DIPP Selectivity (%) | 4-IPP Selectivity (%) | Reference |

| Al₂O₃ | Propylene (B89431) | 300 | 100 | 52 | - | mit.edu |

| H-beta | Isopropanol | 250 | 94 | 56 | - | mit.edu |

| H-mordenite | Isopropanol | 250 | 85 | 45 | - | mit.edu |

| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Isopropanol | 200 | - | High | - | datapdf.com |

It is important to note that the selectivity for 4-isopropyl-3,5-dimethylphenol would be influenced by the steric hindrance imposed by the two methyl groups, potentially favoring para-substitution over ortho-substitution.

Continuous Flow Synthesis Techniques for Phenolic Compounds

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as enhanced heat and mass transfer, improved safety, and facile scalability. lonza.comchim.it

Microreactor Applications in Phenol Derivatization

Microreactors, with their high surface-area-to-volume ratios, provide precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

In the context of phenol derivatization, microreactors can be employed for various transformations, including alkylation, acylation, and nitration. For the synthesis of this compound, a continuous flow Friedel-Crafts isopropylation could be envisioned. The reactants, 3,5-dimethylphenol and an isopropylating agent (e.g., propylene or isopropanol), would be continuously pumped through a heated microreactor packed with a solid acid catalyst. The short diffusion distances and efficient mixing within the microreactor can lead to higher conversions and selectivities compared to batch processes.

Process Optimization for Industrial Scalability

A key advantage of continuous flow synthesis is its straightforward scalability. process-technology-online.com The production output can be increased by either operating the microreactor for a longer duration or by "numbering-up," which involves running multiple microreactors in parallel. This approach avoids the challenges associated with traditional scale-up of batch reactors, where heat and mass transfer limitations can become significant.

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is primarily driven by the need to understand its mechanism of action in various biological systems and to develop new molecules with potentially enhanced or modified properties. The strategic placement of different functional groups on the parent molecule can provide valuable insights into its structure-activity relationships.

Structure-Guided Derivatization for Mechanistic Probes

While specific literature on the structure-guided derivatization of this compound for mechanistic probes is not extensively available, the principles of this approach can be applied to this molecule. This strategy involves the rational design of derivatives to investigate specific molecular interactions. The synthesis would be guided by the three-dimensional structure of the target protein or enzyme, with modifications aimed at probing key binding domains.

For instance, the introduction of photoreactive groups or affinity labels at specific positions on the this compound scaffold would allow for the identification of binding partners and the elucidation of its mechanism of action at a molecular level. The synthesis of such probes would likely involve multi-step reaction sequences, starting with the functionalization of the aromatic ring or the phenolic hydroxyl group.

Synthesis of Halogenated and Ester Analogs

The synthesis of halogenated and ester analogs of this compound can be achieved through established organic chemistry methodologies. These derivatives are of interest for their potential to alter the electronic and lipophilic properties of the parent compound, which can in turn influence its biological activity and pharmacokinetic profile.

Halogenated Analogs:

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of this compound can be accomplished via electrophilic aromatic substitution reactions. The position of halogenation would be directed by the existing methyl and isopropyl groups. Given the ortho- and para-directing nature of the hydroxyl and alkyl groups, halogenation is expected to occur at the positions ortho to the hydroxyl group.

A general synthetic approach to a halogenated derivative could involve the direct reaction of this compound with a halogenating agent, such as N-chlorosuccinimide (NCS) for chlorination or N-bromosuccinimide (NBS) for bromination, in an appropriate solvent.

| Reactant | Reagent | Product | Reaction Type |

| This compound | N-Chlorosuccinimide (NCS) | Chloro-3,5-dimethyl-4-isopropylphenol | Electrophilic Aromatic Substitution |

| This compound | N-Bromosuccinimide (NBS) | Bromo-3,5-dimethyl-4-isopropylphenol | Electrophilic Aromatic Substitution |

Ester Analogs:

Esterification of the phenolic hydroxyl group is a common strategy to create prodrugs or to modify the physicochemical properties of a phenolic compound. The synthesis of ester analogs of this compound can be readily achieved by reacting the parent phenol with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base.

For example, the reaction of this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3,5-Dimethyl-4-isopropylphenyl acetate. A variety of other esters can be synthesized by using different acylating agents.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl Chloride | 3,5-Dimethyl-4-isopropylphenyl acetate | Acylation |

| This compound | Benzoyl Chloride | 3,5-Dimethyl-4-isopropylphenyl benzoate | Acylation |

Advanced Analytical Methodologies for 3,5 Dimethyl 4 Isopropylphenol Research

High-Resolution Chromatographic Techniques for Complex Mixture Analysis

Chromatographic techniques are indispensable for separating 3,5-Dimethyl-4-isopropylphenol from intricate matrices, whether they are products of synthesis, metabolism, or degradation. The choice of technique is dictated by the volatility and polarity of the analytes and the complexity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrolysis Products and Metabolites

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it ideal for identifying the pyrolysis products and metabolites of this compound. dtic.milundip.ac.id Pyrolysis of phenolic compounds, such as this compound, typically yields a complex mixture of smaller molecules. The thermal degradation process breaks down the parent molecule into a variety of products, including simpler phenols, cresols, xylenols, and other alkylated aromatic compounds. dtic.mil

In a typical pyrolysis-GC-MS analysis, the sample is rapidly heated to a high temperature in an inert atmosphere. dtic.milchromatographyonline.com The resulting volatile fragments are then separated on a GC column and identified by their mass spectra. The fragmentation patterns observed in the mass spectrometer are characteristic of the molecular structure of the pyrolysis products, allowing for their unambiguous identification.

Metabolites of this compound, which may be formed in biological systems through processes such as hydroxylation, oxidation, or conjugation, can also be analyzed by GC-MS. Often, a derivatization step is required to increase the volatility and thermal stability of these metabolites before they can be analyzed by GC-MS.

Below is a table of potential pyrolysis products of this compound, based on the known pyrolysis of similar phenolic compounds.

| Putative Pyrolysis Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected Key Mass Fragments (m/z) |

| Phenol (B47542) | C₆H₆O | 94.11 | 94, 66, 65 |

| o-Cresol | C₇H₈O | 108.14 | 108, 107, 77 |

| p-Cresol | C₇H₈O | 108.14 | 108, 107, 77 |

| 3,5-Dimethylphenol (B42653) | C₈H₁₀O | 122.16 | 122, 107, 91 |

| Isopropylbenzene (Cumene) | C₉H₁₂ | 120.21 | 120, 105 |

| 2,3-Dimethylphenol | C₈H₁₀O | 122.16 | 122, 107, 91 |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds, making it well-suited for monitoring the progress of chemical reactions involving this compound and for assessing the purity of the final product. nih.govresearchgate.netnih.govmdpi.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govnacalai.com As the reaction mixture is passed through the column, the components are separated based on their relative affinities for the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer. A UV detector is commonly used to monitor the eluting compounds, as the phenolic ring of this compound and related structures absorbs UV light. mdpi.com

By periodically injecting samples from a reaction mixture into the HPLC system, the disappearance of reactants and the appearance of products can be tracked over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. Once the reaction is complete, HPLC can be used to determine the purity of the isolated this compound by quantifying any remaining starting materials or byproducts.

The following table provides representative HPLC parameters for the analysis of alkylphenols.

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Applications of Derivatized Cyclodextrins as Stationary Phases in GC for Phenol Separation

The separation of positional isomers of phenols, such as the various isomers of dimethyl-isopropylphenol, can be challenging using standard GC columns. Derivatized cyclodextrins have emerged as highly effective chiral and non-chiral stationary phases in gas chromatography for achieving such difficult separations. gcms.cztum.de Cyclodextrins are cyclic oligosaccharides that have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface. gcms.cz

When used as a stationary phase in a GC column, derivatized cyclodextrins can separate isomers based on differences in their ability to fit into the cyclodextrin (B1172386) cavity and interact with the derivatized exterior. The separation mechanism involves a combination of inclusion complexation, where the analyte enters the cyclodextrin cavity, and surface interactions with the functional groups on the outside of the cyclodextrin. gcms.cz The size of the cyclodextrin (α, β, or γ) and the nature of the derivatizing groups (e.g., methyl, acetyl, or other functionalities) can be tailored to optimize the separation of specific isomers.

For example, a permethylated β-cyclodextrin stationary phase has been shown to be effective in separating isomers of xylenol (dimethylphenol), which are structurally similar to the isomers of dimethyl-isopropylphenol. The subtle differences in the shape and polarity of the isomers lead to different retention times on the cyclodextrin-based column, allowing for their baseline separation.

The table below illustrates the separation of xylenol isomers on a cyclodextrin-based GC column, demonstrating the potential of this technique for separating isomers of this compound.

| Xylenol Isomer | Retention Time (min) on a β-DEX 225 Column |

| 2,6-Xylenol | 12.5 |

| 2,5-Xylenol | 13.2 |

| 2,4-Xylenol | 13.8 |

| 2,3-Xylenol | 14.5 |

| 3,5-Xylenol | 15.1 |

| 3,4-Xylenol | 15.9 |

Spectroscopic Methods for Structural Elucidation of Research Intermediates and Products

Spectroscopic techniques are essential for the unambiguous identification and structural characterization of this compound, as well as its precursors, byproducts, and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are invaluable for distinguishing between isomers of dimethyl-isopropylphenol. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is influenced by the positions of the methyl and isopropyl substituents on the phenol ring.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons can be used to determine the substitution pattern. For example, the number of distinct aromatic proton signals and their splitting patterns (singlets, doublets, triplets) will differ for each isomer. Similarly, the chemical shifts of the methyl and isopropyl protons will vary depending on their proximity to the hydroxyl group and to each other.

In the ¹³C NMR spectrum, the number of unique carbon signals will correspond to the symmetry of the molecule. Isomers with higher symmetry will have fewer signals than those with lower symmetry. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between isomers.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound and a hypothetical isomer, 2,5-Dimethyl-4-isopropylphenol, illustrating how NMR can be used for isomer discrimination.

| Isomer | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| This compound | Aromatic H: ~6.5-6.8 (s), Isopropyl CH: ~3.1 (septet), Methyl H: ~2.2 (s), Isopropyl CH₃: ~1.2 (d) | Aromatic C-OH: ~155, Aromatic C-isopropyl: ~135, Aromatic C-methyl: ~130, Aromatic CH: ~115-120, Isopropyl CH: ~27, Methyl C: ~21, Isopropyl CH₃: ~24 |

| 2,5-Dimethyl-4-isopropylphenol | Aromatic H: ~6.6-7.0 (two singlets), Isopropyl CH: ~3.2 (septet), Methyl H: ~2.1, 2.3 (two singlets), Isopropyl CH₃: ~1.2 (d) | Aromatic C-OH: ~154, Aromatic C-isopropyl: ~136, Aromatic C-methyl: ~125, 128, Aromatic CH: ~118, 122, Isopropyl CH: ~28, Methyl C: ~16, 20, Isopropyl CH₃: ~24 |

Advanced Mass Spectrometry for Trace Analysis and Degradation Studies

Advanced mass spectrometry techniques, particularly those coupled with liquid chromatography (LC-MS/MS), are essential for the trace analysis of this compound and for studying its degradation pathways. nih.govshimadzu.comnih.govmendelnet.czmdpi.com These methods offer high sensitivity and selectivity, allowing for the detection and quantification of the target compound at very low concentrations in complex environmental and biological matrices. nih.govmendelnet.cz

For trace analysis, techniques such as triple quadrupole mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode are often employed. nih.gov In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from matrix components, resulting in low detection limits. mdpi.com

In degradation studies, advanced mass spectrometry can be used to identify the various products formed when this compound is exposed to chemical, photochemical, or biological degradation processes. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown degradation products. By comparing the mass spectra of the degradation products with those of known compounds or by interpreting the fragmentation patterns, the structures of the degradation products can be elucidated, providing insights into the degradation pathways.

The table below shows typical MS/MS parameters that could be used for the trace analysis of this compound and a potential degradation product.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 179.1 [M+H]⁺ | 137.1 | 121.1 | 20 |

| 3,5-Dimethylcatechol (potential degradation product) | 139.1 [M+H]⁺ | 121.1 | 93.1 | 15 |

Integration of Multiple Analytical Platforms for Comprehensive Characterization

The complete and unambiguous characterization of this compound, particularly within complex matrices or in the presence of its structural isomers, necessitates an integrated analytical approach. Relying on a single analytical technique is often insufficient due to the similarities in the physicochemical properties of related alkylphenols. A multi-platform methodology, combining the separation power of chromatography with the detailed structural insights from spectroscopy, provides a synergistic and robust strategy for comprehensive analysis. This approach ensures accurate identification, structural elucidation, and confident differentiation from closely related compounds.

The core of this integrated strategy involves the sequential or parallel application of complementary analytical techniques. Typically, this workflow begins with high-resolution separation and preliminary identification, followed by definitive structural confirmation using spectroscopic methods. The data from each platform are then correlated to build a complete profile of the compound.

A common integrated workflow for the detailed characterization of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) for separation and initial identification, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for complementary separation and molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a foundational technique for analyzing volatile and semi-volatile compounds like this compound. nih.govnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, generating a unique mass spectrum that acts as a molecular fingerprint. This allows for tentative identification by comparing the obtained spectrum with established spectral libraries.

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary separation technique, particularly for compounds that may be thermally sensitive or less volatile. nih.govox.ac.uk When coupled with a Diode Array Detector (DAD), it provides ultraviolet (UV) absorbance spectra for the separated compounds. Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation data, which is crucial for confirming the identity of the target analyte and characterizing other components in the matrix. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive tool for the structural elucidation of organic molecules, including this compound. While chromatographic methods can separate isomers, their mass spectra can be very similar. NMR provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon) in the molecule. springernature.com By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise substitution pattern on the phenol ring can be unambiguously determined, allowing for clear differentiation between this compound and its isomers.

The integration of these platforms provides a weight-of-evidence approach. The retention time from GC and HPLC, the mass-to-charge ratio and fragmentation pattern from MS, the UV spectrum from DAD, and the detailed structural map from NMR are all combined to confirm the identity and structure of this compound with a high degree of certainty.

The table below illustrates the type of data generated from each analytical platform in a hypothetical integrated analysis of a sample containing this compound and a potential isomer.

| Analytical Platform | Parameter Measured | Hypothetical Finding for this compound | Complementary Value |

|---|---|---|---|

| GC-MS | Retention Time (RT) & Mass Spectrum (m/z) | RT: 12.5 min; Key m/z fragments: 178 (M+), 163, 135 | Provides separation from other volatile components and a fragmentation pattern for initial library matching. |

| HPLC-DAD-MS | Retention Time, UV Spectrum & Molecular Ion | RT: 8.2 min; λmax: 278 nm; [M-H]- ion at m/z 177 | Confirms molecular weight and provides UV spectral data. Useful for quantification and analysis of less volatile matrix components. |

| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | δ 6.7 (s, 2H, Ar-H), 4.9 (s, 1H, OH), 3.2 (sept, 1H, CH), 2.2 (s, 6H, 2xCH₃), 1.2 (d, 6H, 2xCH₃) | Provides unambiguous structural information by showing two equivalent aromatic protons and distinct signals for the methyl and isopropyl groups, confirming the substitution pattern. |

| ¹³C NMR | Chemical Shift (δ) | Distinct signals for all 9 unique carbon atoms in the molecule. | Confirms the carbon skeleton and the symmetry of the molecule, differentiating it from asymmetric isomers. |

The subsequent table provides a more detailed comparison of the expected primary mass spectrometry fragments from GC-MS analysis, which are critical for distinguishing between this compound and one of its common isomers, Thymol (2-isopropyl-5-methylphenol). While both have the same molecular weight, their fragmentation patterns differ due to the different positions of the substituents, which influences the stability of the resulting fragment ions.

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ion [M-CH₃]+ [m/z] | Key Fragment Ion [M-C₃H₇]+ [m/z] | Structural Rationale for Fragmentation |

|---|---|---|---|---|

| This compound | 178 | 163 | 135 | Loss of a methyl group from the isopropyl substituent is a primary fragmentation pathway. Loss of the entire isopropyl group is also significant. |

| Thymol (2-isopropyl-5-methylphenol) | 178 | 163 | 135 | Similar primary fragmentation through loss of a methyl group from the isopropyl substituent. The relative intensities of fragments may differ slightly due to steric and electronic effects of substituent positions. |

Note: The fragmentation data presented are illustrative and based on general principles of mass spectrometry for alkylphenols. Actual fragmentation patterns and intensities can vary based on the specific instrumentation and analytical conditions.

The slight differences in mass spectral fragmentation, combined with distinct retention times in high-resolution chromatography, can suggest the presence of different isomers. However, it is the conclusive data from NMR spectroscopy that allows for the definitive assignment of the structure as this compound, thus demonstrating the power of integrating multiple analytical platforms for comprehensive characterization.

Mechanistic Investigations of Biological Interactions Pre Clinical and Non Human in Vitro/in Vivo

Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Studies

Quantitative structure-activity relationship (QSAR) and structure-function studies are pivotal in elucidating how the chemical structure of a compound like 3,5-Dimethyl-4-isopropylphenol dictates its biological interactions. These investigations analyze the relationships between the molecular features of a compound and its observed biological activity, providing insights into the mechanisms of action and potential for optimization. For phenolic compounds, key structural determinants of bioactivity include the nature, number, and position of substituents on the aromatic ring, which collectively influence properties such as lipophilicity, electronic distribution, and steric hindrance.

The substitution pattern on the phenol (B47542) ring is a critical determinant of biological efficacy. The specific arrangement of alkyl groups around the hydroxyl moiety significantly impacts the compound's interaction with biological membranes and molecular targets. Studies on related alkylphenols have demonstrated that the position of the alkyl group can dramatically alter toxicity and biological activity.

For instance, a comparative study on the aquatic toxicity of isopropylphenol isomers revealed significant differences in their effects. 4-isopropylphenol (B134273) was found to be over 200 times more toxic to the marine bacterium Vibrio fischeri than its isomer, 2-isopropylphenol (B134262) nih.gov. This highlights the profound influence of the substituent's position relative to the hydroxyl group on the molecule's bioactivity. The para-position (position 4) of the isopropyl group in 4-isopropylphenol appears to confer significantly higher potency in this model system compared to the ortho-position (position 2) nih.gov. In this compound, the isopropyl group is also in the para-position, flanked by two methyl groups, a pattern that is crucial for its specific biological profile.

Table 1: Comparative Toxicity of Isopropylphenol Isomers to Vibrio fischeri

| Compound | Position of Isopropyl Group | 5-min Microtox EC₅₀ (mg/L) | Relative Toxicity |

| 4-Isopropylphenol | Para | 0.01 | High |

| 2-Isopropylphenol | Ortho | 2.72 | Low |

This table illustrates the significant impact of substituent position on the biological activity of isopropylphenols, with the para-substituted isomer showing markedly higher toxicity.

The alkyl and methyl groups are fundamental to the bioactivity of this compound. These groups modulate the molecule's physicochemical properties, particularly its lipophilicity (fat-solubility), which governs its ability to traverse microbial cell membranes. The antimicrobial activity of phenolic compounds is often correlated with their lipophilicity and their dissociation constant mdpi.com.

Molecular Mechanisms of Antimicrobial and Antifungal Activity

This compound and related phenolic compounds exert their antimicrobial and antifungal effects through a variety of molecular mechanisms. These often involve the disruption of fundamental cellular processes, leading to the inhibition of growth or cell death. Key mechanisms include inducing oxidative stress and interfering with specific biosynthetic pathways.

A primary mechanism of antifungal action for substituted phenols involves the disruption of cellular membranes and the induction of oxidative stress. Studies on structurally similar compounds, such as 3,5-di-tert-butylphenol, have shown that they can damage the cell membrane of fungal pathogens like Candida species nih.gov. This membrane damage is a critical event that compromises cellular integrity.

Following membrane disruption, these compounds can induce the accumulation of intracellular reactive oxygen species (ROS) nih.gov. ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components, including proteins, lipids, and nucleic acids. The resulting state of oxidative stress overwhelms the cell's antioxidant defense systems, leading to a loss of redox balance and ultimately contributing to cell death. This ROS-mediated activity is a significant component of the compound's potent anti-biofilm and fungicidal effects nih.gov. The increase in oxidative stress within fungal cells can also be a trigger that modulates other cellular processes, including the biosynthesis of secondary metabolites like mycotoxins mdpi.com.

Beyond direct antimicrobial activity, certain phenolic compounds can inhibit the production of mycotoxins by fungi. Mycotoxins are toxic secondary metabolites that pose significant threats to food safety and health nih.govresearchgate.net. The inhibition of mycotoxin biosynthesis represents a crucial mechanism for mitigating food contamination.

Phenolic compounds can interfere with the intricate genetic and biochemical pathways responsible for mycotoxin production. Research on various natural compounds has shown they can suppress the transcription of key genes within the mycotoxin biosynthesis gene clusters researchgate.net. For example, compounds can down-regulate the expression of pathway-specific regulatory genes (like aflR and aflS in aflatoxin synthesis) and the structural genes they control researchgate.net. This leads to a direct reduction in the synthesis of the toxic metabolites. Additionally, these inhibitors can affect the availability of primary metabolic precursors, such as acetyl-CoA, which are essential building blocks for mycotoxin synthesis researchgate.net. By disrupting the expression of key genes or limiting precursor supply, phenolic compounds can effectively halt the production of mycotoxins without necessarily killing the fungus nih.gov.

Table 2: Summary of Key Molecular Mechanisms

| Mechanism | Description | Target Organism(s) | Reference |

| Membrane Damage | Compromises the integrity of the fungal cell membrane. | Candida species | nih.gov |

| ROS Accumulation | Induces intracellular reactive oxygen species, leading to oxidative stress and cellular damage. | Candida species | nih.gov |

| Gene Down-regulation | Suppresses the transcription of key regulatory and structural genes in mycotoxin biosynthesis pathways. | Aspergillus species | researchgate.net |

| Precursor Depletion | Interferes with the production of essential precursors (e.g., acetyl-CoA) required for mycotoxin synthesis. | Aspergillus species | researchgate.net |

This table outlines the primary molecular mechanisms through which substituted phenols exert their antifungal and anti-mycotoxigenic effects.

Modulation of Biological Pathways and Enzyme Systems

The biological activity of this compound extends to the modulation of specific biological pathways and enzyme systems. As a reactive molecule, it has the potential to interact with a range of cellular proteins, disrupting their normal function. The phenolic hydroxyl group and the potential for the molecule to be oxidized into reactive intermediates are key to these interactions.

One plausible mechanism of action is through the formation of reactive quinone methide intermediates. Studies on the oxidation of the related compound 4-isopropylphenol have shown that it can form quinone methides researchgate.net. These intermediates are electrophilic and can readily react with nucleophiles, such as the sulfhydryl groups of cysteine residues or other nucleophilic amino acids within proteins researchgate.net. This covalent modification can lead to the inactivation of critical enzymes, disrupting essential metabolic pathways.

Furthermore, phenolic compounds have been shown to target specific enzymes involved in microbial metabolism. For example, some flavonoids, which share the phenolic structural motif, have been found to inhibit enzymes like FabZ, which is involved in bacterial fatty acid synthesis mdpi.com. By analogy, this compound may act as an inhibitor for various microbial enzymes, contributing to its broad-spectrum activity. The specific enzyme targets are likely diverse and depend on the particular metabolic vulnerabilities of the organism .

Table 3: Potential Modulation of Biological Systems

| Modulatory Action | Potential Mechanism | Consequence |

| Enzyme Inhibition | Formation of reactive quinone methide intermediates that covalently modify enzyme active sites. | Inactivation of essential metabolic enzymes, disruption of cellular function. |

| Pathway Disruption | Direct binding to and inhibition of key enzymes in metabolic pathways (e.g., fatty acid synthesis). | Inhibition of microbial growth and proliferation. |

This table summarizes the potential ways in which this compound can modulate biological pathways and enzyme functions.

Investigations into Anti-inflammatory Mechanisms (e.g., MAPK, NF-κB, JAK/STAT signaling)

Current scientific literature does not provide specific investigations into the anti-inflammatory mechanisms of this compound concerning the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), or Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. While these pathways are crucial in regulating inflammatory responses and are common targets for various phenolic compounds, direct research on this compound's activity in these areas has not been published. nih.govmdpi.commdpi.com Generally, the activation of pathways like NF-κB and MAPK by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. nih.govmdpi.com Many natural and synthetic compounds exert anti-inflammatory effects by inhibiting these signaling cascades. nih.govmdpi.comresearchgate.net However, dedicated studies to elucidate whether this compound modulates these specific pathways are absent.

Receptor Binding and Ligand-Protein Interaction Studies (e.g., GABAA receptors, estrogen-related receptors)

The interaction of this compound with specific protein receptors remains an area with limited dedicated research.

GABAA Receptors: Gamma-aminobutyric acid type A (GABAA) receptors are significant targets for various phenolic substances, which can act as activators, inhibitors, or allosteric modulators. nih.gov These receptors are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system. nih.gov While the structure-activity relationship of different phenols with GABAA receptors is a subject of study, specific binding affinity and functional modulation data for this compound are not available in the current body of scientific literature.

Estrogen-Related Receptors: Substituted phenols are a class of compounds monitored for their potential to interact with estrogen receptors (ERs) and act as endocrine disruptors. nih.govnih.gov These chemicals can mimic natural estrogens by binding to ERs, potentially altering endocrine system functions. nih.gov Research has shown that structural features, such as the substitution pattern on the phenol ring, influence binding affinity and estrogenic activity. nih.gov While studies have evaluated the estrogenic potential of related compounds like 4-isopropylphenol, specific data on the direct binding and transcriptional activity of this compound on estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) have not been reported. nih.govnih.gov

Neurotoxicological Mechanistic Research in Model Organisms (e.g., Zebrafish)

While direct neurotoxicological studies on this compound are not available, research on the closely related compound 3-isopropylphenol (B134271) using the zebrafish (Danio rerio) model organism provides significant insights into the potential neurotoxic mechanisms of isopropylphenols. Zebrafish are a well-established model for studying nervous system development and toxicity due to the high degree of conservation in neuroanatomical structure and physiological characteristics with mammals.

Impairment of Neural Development and Locomotor Behavior

Table 1: Effects of 3-Isopropylphenol on Zebrafish Larvae Locomotor Behavior

| Parameter | Control Group | 1 µg/L | 10 µg/L | 100 µg/L |

|---|---|---|---|---|

| Immobility Time (s) | 21.8 | 22.1 | 24.9 | 28.5* |

| Activity Level (s) | 8.2 | 7.9 | 5.1* | 1.5*** |

| Average Speed (mm/s) | 2.1 | 2.0 | 1.8 | 1.5* |

| Acceleration (mm/s²) | 10.5 | 10.1 | 8.9 | 7.5* |

| Angular Velocity (°/s) | 25.1 | 24.8 | 22.3 | 19.8* |

*Note: Data adapted from studies on 3-isopropylphenol. Significance indicated by p < 0.05, *p < 0.001 compared to control.

Inhibition of Signaling Pathways (e.g., cAMP/PKA)

Mechanistic studies on 3-isopropylphenol in zebrafish larvae have identified the inhibition of the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) signaling pathway as a key event in its neurotoxicity. This pathway is crucial for a multitude of cellular processes, including neural development. The research showed that exposure to 3-isopropylphenol leads to the suppression of the cAMP/PKA cascade, which in turn promotes apoptosis (programmed cell death) and results in impaired neural development. This inhibition of a critical signaling pathway provides a molecular basis for the observed neurotoxic effects, such as suppressed locomotor activity.

Cellular Level Effects and Membrane Interactions

Specific research detailing the cellular-level effects and membrane interactions of this compound is currently lacking in published literature. While studies on other phenolic compounds, such as 3,4-dimethylphenol, have shown effects on cellular processes like Ca2+ homeostasis, these findings cannot be directly extrapolated. nih.gov Understanding how a compound interacts with the cell membrane and influences intracellular signaling and organelle function is fundamental to characterizing its complete toxicological or therapeutic profile. However, for this compound, this area remains to be investigated.

Computational Chemistry and Theoretical Modeling of 3,5 Dimethyl 4 Isopropylphenol

Density Functional Theory (DFT) Applications for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the structural and electronic properties of molecules like 3,5-Dimethyl-4-isopropylphenol, providing a basis for understanding their reactivity and interactions. DFT methods are used to compute various molecular descriptors for phenols that are instrumental in developing Quantitative Structure-Toxicity Relationship (QSTR) models. researchgate.net

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely mechanism for a given reaction. For phenolic compounds, this can include oxidation reactions, which are relevant to their antioxidant properties and their degradation pathways. researchgate.net For instance, the oxidation of the related 4-isopropylphenol (B134273) has been studied to understand the formation of dimeric products, a process that involves quinone methide intermediates. researchgate.net While specific DFT studies elucidating reaction mechanisms for this compound were not identified in the surveyed literature, the methodology would involve optimizing the geometry of the reactant, proposing plausible reaction pathways, and locating the transition state structure for each step to calculate the activation energy, thereby determining the kinetic feasibility of the reaction.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as toxicity. mdpi.com DFT is a powerful tool for calculating the molecular descriptors used to build these models. researchgate.net For classes of pollutants like phenols, QSAR and QSTR models are essential for predicting toxicity and assessing environmental risk, especially when experimental data is limited. nih.gov

Key quantum chemical descriptors calculated via DFT include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability of a molecule to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability of a molecule to accept electrons.

HOMO-LUMO Gap: An indicator of molecular stability and reactivity.

Dipole Moment: Measures the polarity of the molecule, affecting its solubility and interactions.

Hardness and Softness: Describe the resistance to change in electron distribution.

Electrophilicity Index: A measure of a molecule's ability to act as an electrophile.

These descriptors, often combined with others like the octanol-water partition coefficient (logP), are used in multiple linear regression (MLR) or machine learning algorithms to predict endpoints such as toxicity to aquatic organisms like Tetrahymena pyriformis. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This method is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity or toxicity.

For phenolic compounds, which are known to interact with various biological systems, molecular docking can predict their binding affinity to specific receptors. The process involves preparing the 3D structures of the ligand (this compound) and the target protein, then using a scoring function to evaluate the fitness of different binding poses. The output, often a "docking score" in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction. nih.gov

While specific docking studies for this compound are not detailed in the available literature, research on similar molecules provides a framework. For example, docking studies on 3-isopropylphenol (B134271) have been used to explore its interaction with target genes related to neurotoxicity. mdpi.com Similarly, various phenolic compounds have been docked against enzymes like tyrosinase to discern whether they act as substrates or inhibitors. mdpi.com Potential targets for alkylphenols include hormone receptors, such as the estrogen receptor, and various enzymes. google.com

Table 2: Example of Phenolic Compounds and Docking Scores with Biological Targets

| Ligand | Protein Target | Docking Score (kcal/mol) | Type of Interaction |

|---|---|---|---|

| 3-Isopropylphenol | GNB1 Protein | -5.13 | Neurotoxicity Pathway |

| Various Phenolic Compounds | Human Pancreatic α-Amylase | Varies (e.g., -6.0 to -8.5) | Enzyme Inhibition |

Note: This table is illustrative of the types of results obtained from docking studies on related phenolic compounds.

Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe any conformational changes that occur in either the ligand or the protein upon binding. These simulations can reveal how the protein structure adapts to accommodate the ligand and how the ligand itself may change its shape to optimize interactions within the binding pocket, providing deeper insights into the binding mechanism.

Predictive Modeling for Environmental Fate and Ecotoxicity

Computational models are essential for assessing the environmental risk of chemicals, predicting their distribution, persistence, and toxicity in various ecosystems. nih.gov For alkylphenols, which are recognized as environmental contaminants, these models provide crucial data for regulatory evaluation. usgs.govnih.gov

QSARs are a primary tool for this purpose, predicting environmental properties based on molecular structure. nih.govtandfonline.com Models have been developed for alkylphenols to predict key environmental endpoints such as biodegradability, measured by Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). nih.govtandfonline.com These models use descriptors derived from the molecular structure to estimate how readily the compound will be broken down by microorganisms in the environment. nih.gov

The environmental fate of alkylphenols is influenced by their physicochemical properties, such as high octanol-water partition coefficients (Kow), which suggest they will partition into sediments. nih.gov Predictive models can estimate a compound's persistence, with longer-chain alkylphenols generally being more persistent and toxic to aquatic organisms than those with shorter chains. usgs.govservice.gov.uk The ecotoxicity of xylenol isomers is a concern, as they are classified as toxic to aquatic life with long-lasting effects. windows.net Predictive QSTR models are frequently used to estimate the acute toxicity of phenols to various aquatic species, helping to prioritize chemicals for further experimental testing and risk assessment. nih.gov

Table 3: Key Endpoints for Predictive Environmental Modeling of Alkylphenols

| Endpoint | Description | Modeling Approach | Relevance for this compound |

|---|---|---|---|

| Biodegradability | The susceptibility of a chemical to be broken down by biological processes. | QSAR models based on BOD and COD data. nih.govtandfonline.com | Predicts persistence in aquatic environments. |

| Bioaccumulation | The accumulation of a substance in an organism. | Models based on the octanol-water partition coefficient (Kow). | High Kow values for alkylphenols suggest potential for bioaccumulation. nih.gov |

| Aquatic Toxicity | The adverse effects of a substance on aquatic organisms. | QSTR models predicting LC50 or EC50 values for fish, invertebrates, and algae. nih.govservice.gov.uk | Essential for determining environmental hazard and water quality criteria. |

| Atmospheric Fate | The persistence and transport of a chemical in the atmosphere. | Models suggest short atmospheric half-lives for alkylphenols due to degradation. usgs.gov | Indicates that aquatic and terrestrial inputs are key sources of environmental contamination. usgs.gov |

QSPR Modeling for Environmental Partitioning and Degradation Rates

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular structure. For this compound, QSPR modeling can be instrumental in estimating its environmental partitioning behavior and degradation rates, which are crucial for assessing its environmental fate and persistence.

Environmental partitioning refers to how a chemical distributes itself between different environmental compartments such as water, soil, air, and biota. Key parameters for predicting this behavior include the octanol-water partition coefficient (log Kow), which indicates a substance's lipophilicity and potential for bioaccumulation, and water solubility (Sw), which governs its concentration in aquatic environments.

Degradation rates determine the persistence of a chemical in the environment. QSPR models can predict rate constants for various degradation processes, such as biodegradation, photodegradation, and oxidation by hydroxyl radicals in the atmosphere. These models typically use a range of molecular descriptors that quantify different aspects of the molecule's structure.

Common molecular descriptors used in QSPR models for phenolic compounds include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as its size and shape.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as charge distributions, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). scholaris.caut.ac.ir

Physicochemical descriptors: These include properties like molecular weight and log Kow.

A general QSPR model can be represented by the following equation:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The development of a QSPR model involves compiling a dataset of compounds with known experimental values for the property of interest. For these compounds, a variety of molecular descriptors are calculated. Statistical methods, such as multiple linear regression (MLR), are then employed to establish a mathematical relationship between the descriptors and the property. The predictive power of the resulting model is then validated using internal and external validation techniques.

While specific QSPR models for this compound are not extensively documented in publicly available literature, models developed for substituted phenols and alkylphenols can provide estimations of its properties. The table below presents a compilation of relevant experimental and estimated data for 3,5-dimethylphenol (B42653), a structurally similar compound, which can be utilized in the development and validation of QSPR models.

| Property | Value for 3,5-Dimethylphenol | Method | Relevance to Environmental Fate |

|---|---|---|---|

| Water Solubility (mg/L) | 4800 | Experimental | Determines concentration in aquatic systems. |

| log Kow | 2.45 | Experimental | Indicates potential for bioaccumulation in organisms. |

| Biodegradation | Readily biodegradable | Experimental | Primary mechanism for removal from the environment. |

Development of Quantitative Structure Toxicity Relationship (QSTR) Models

Quantitative Structure-Toxicity Relationship (QSTR) models are a specific application of QSAR (Quantitative Structure-Activity Relationship) modeling that focuses on predicting the toxicity of chemicals to various organisms. mdpi.com The development of QSTR models for this compound is essential for assessing its potential ecological risks without resorting to extensive and costly ecotoxicological testing.

The general approach to developing a QSTR model for toxicity is similar to that of a QSPR model. A dataset of compounds with experimentally determined toxicity values (e.g., LC50 - the concentration lethal to 50% of a test population) for a specific organism and endpoint is collected. Molecular descriptors are then calculated for each compound, and a mathematical relationship between these descriptors and the toxicity is established using statistical techniques.

For phenolic compounds, including alkylphenols, toxicity is often related to their ability to disrupt cell membranes or act as metabolic uncouplers. Therefore, descriptors that capture a molecule's hydrophobicity, electronic properties, and steric characteristics are frequently employed in QSTR models. For instance, the toxicity of some alkylphenols to the marine bacterium Vibrio fischeri has been correlated with the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

A typical QSTR model for the aquatic toxicity of phenols might take the form:

log(1/LC50) = a * log Kow + b * ELUMO + c

Where 'a', 'b', and 'c' are constants determined through regression analysis. The term log(1/LC50) is used because a higher LC50 value indicates lower toxicity, and this transformation allows for a direct correlation with the molecular descriptors.

While specific QSTR models exclusively for this compound are not readily found in the literature, existing models for alkylphenols can be used to estimate its toxicity. The table below presents representative aquatic toxicity data for structurally related isopropylphenols, which would be integral to the development of a QSTR model for this class of compounds.

| Compound | Test Organism | Endpoint | Toxicity Value (mg/L) |

|---|---|---|---|

| 2-Isopropylphenol (B134262) | Vibrio fischeri (bacterium) | EC50 (5 min) | 2.72 |

| 3-Isopropylphenol | Vibrio fischeri (bacterium) | EC50 (5 min) | 0.14 |

| 4-Isopropylphenol | Vibrio fischeri (bacterium) | EC50 (5 min) | 0.01 |

| 3-tert-Butylphenol | Vibrio fischeri (bacterium) | EC50 (5 min) | 0.29 |

| 3-Isopropylphenol | Zebrafish (Danio rerio) | LC50 (96 h) | 1 |

The development and validation of robust QSTR models are guided by principles set forth by the Organisation for a Co-operation and Development (OECD), which include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of phenolic compounds, including this compound, can proceed in the presence or absence of oxygen, involving different microbial communities and enzymatic systems. Alkylphenols with branched alkyl chains, such as 4-isopropylphenol, are generally more resistant to anaerobic degradation compared to their linear counterparts. researchgate.net While some alkylphenols are degraded under both aerobic and anaerobic conditions, compounds with branched chains may only be degraded aerobically. researchgate.net

Table 1: Overview of Biodegradation Conditions for Phenol (B47542) Derivatives

| Compound | Aerobic Degradation | Anaerobic Degradation |

| Phenol | Yes | Yes |

| p-Cresol | Yes | Yes |

| 4-n-Propylphenol | Yes | Yes |

| 4-iso-Propylphenol | Yes | No |

| 4-n-Butylphenol | Yes | Limited |

| 4-sec-Butylphenol | Yes | Limited |

| 4-tert-Butylphenol | Yes | Limited |

| 4-tert-Octylphenol | Yes | Limited |

This table is based on findings that show alkylphenols with long and branched alkyl chains are less likely to be degraded under anaerobic conditions. researchgate.net

Microbial degradation of aromatic compounds is a key process in their environmental removal. In aerobic pathways, the aromatic ring is typically converted into intermediates like catechol or protocatechuate through the action of mono- or dioxygenase enzymes. nih.gov These intermediates then undergo ring cleavage, leading to compounds that can enter central metabolic pathways. nih.gov Anaerobic degradation, on the other hand, involves different strategies and microbial groups, often initiated by carboxylation. researchgate.net For some complex halogenated aromatic compounds, a sequential anaerobic-aerobic process has been shown to be effective for complete mineralization. nih.gov This involves initial dehalogenation under anaerobic conditions followed by aerobic degradation of the resulting intermediates. nih.gov

Lignin-degrading enzymes, primarily produced by white-rot fungi, play a significant role in the breakdown of complex aromatic compounds, including phenols. mdpi.comscispace.com Manganese peroxidase (MnP) and laccase are two such key enzymes. nih.govresearchgate.net

Manganese Peroxidase (MnP): This enzyme catalyzes the oxidation of Mn(II) to Mn(III), which then acts as a diffusible redox mediator. researchgate.net The Mn(III) can oxidize phenolic compounds, generating phenoxyl radicals that can lead to the cleavage of chemical bonds and the breakdown of the molecule. researchgate.net MnP is capable of degrading both phenolic and non-phenolic lignin model compounds. scispace.com

Laccase: Laccases are multi-copper oxidases that can also oxidize phenolic compounds. nih.gov Similar to MnP, laccases can degrade lignin and other phenolic substances, often working in conjunction with other enzymes. scispace.com

The activity of these enzymes is crucial for the natural attenuation of phenolic pollutants in the environment. They facilitate the initial steps of degradation, making the compounds more accessible for further microbial metabolism. mdpi.comresearchgate.net

Chemical Degradation and Oxidation Mechanisms in Environmental Matrices

Beyond biological processes, this compound can undergo chemical transformations in the environment. These reactions are often mediated by oxidative processes and can be influenced by factors such as sunlight.

The oxidation of phenols, including 4-isopropylphenol, can lead to the formation of highly reactive intermediates known as quinones and quinone methides. nih.govnih.govresearchgate.net Quinone methides are formed through the oxidation of p-alkylphenols and are characterized by a benzylic carbocation stabilized by resonance. nih.govnih.gov These intermediates are electrophilic and can react with various nucleophiles. nih.gov Their formation is considered a key step in the oxidative metabolism and potential toxicity of some alkylphenols. nih.gov The reactivity of quinone methides has been extensively studied, and they are known to be involved in various chemical and biological transformations. rsc.org

Table 2: Formation of Quinone Methide Intermediates from p-Alkylphenols

| Parent Compound | Intermediate | Reactivity |

| 4-Methylphenol (p-cresol) | Quinone Methide | Forms glutathione conjugates |

| 4-Ethylphenol | Quinone Methide | Forms glutathione conjugates |

| 4-Isopropylphenol | Quinone Methide | Forms glutathione conjugates, highest rate of formation and toxicity among the three |

This table is based on research demonstrating the formation of quinone methide intermediates from the oxidative metabolism of various p-alkylphenols. nih.gov

Sunlight can induce photochemical reactions that contribute to the transformation of phenolic compounds in the environment. Photochemical processes can lead to the generation of o-quinone methides from precursors like o-hydroxybenzyl alcohols. nih.gov While specific studies on the direct photo-induced transformation of this compound are not detailed in the provided context, the general principles of phenol photochemistry suggest that it would be susceptible to such degradation pathways.

Ipso-substitution is a crucial mechanism in the biodegradation of certain alkylphenols, particularly those with a quaternary α-carbon in the para position. nih.govnih.gov This process involves the hydroxylation of the carbon atom of the aromatic ring that is attached to the alkyl side chain (ipso position). nih.govresearchgate.net

The degradation of some alkylphenols is initiated by an ipso-hydroxylation, which forms a 4-alkyl-4-hydroxy-cyclohexadienone intermediate. nih.govresearchgate.net This intermediate can then dissociate, cleaving the C-C bond and releasing the alkyl side chain as a carbocation. nih.gov The resulting hydroquinone can be further degraded by microorganisms. nih.govresearchgate.net Studies using 18O-labeling have shown that the oxygen atom in the ipso-hydroxy group originates from molecular oxygen, while the oxygen in the resulting alcohol metabolite comes from water. nih.gov This mechanism has been demonstrated for the degradation of nonylphenol isomers and bisphenol A by certain bacteria. nih.govnih.gov

Emerging Research Areas and Future Academic Directions

Development of 3,5-Dimethyl-4-isopropylphenol as a Chemical Scaffold for Novel Compound Synthesis

The field of medicinal chemistry is in constant pursuit of novel molecular frameworks, or scaffolds, that can serve as the basis for developing new therapeutic agents. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached, creating a library of related compounds. This compound, a substituted phenolic compound, presents an intriguing starting point for the synthesis of new molecules, particularly those with high three-dimensionality (sp³-richness), a desirable characteristic for interacting with complex biological targets. nih.gov

The synthesis of this compound itself can be achieved through methods such as the isopropylation of m-cresol. google.com However, direct isopropylation often yields a mixture of isomers, including thymol, necessitating more controlled synthetic routes to achieve high purity. google.com Alternative patented methods involve multi-step processes starting from m-cresol or m-toluidine to ensure the correct substitution pattern. google.comgoogle.com

Once synthesized, this phenol (B47542) can be used as a versatile building block. Its aromatic ring and hydroxyl group provide reactive sites for further chemical modifications. Research in this area focuses on leveraging the this compound framework to build more complex molecules. This "scaffold-based" approach is a cornerstone of modern drug discovery, allowing chemists to systematically explore chemical space around a privileged core structure. arxiv.org The development of synthetic routes that can efficiently convert this and other simple building blocks into diverse and complex scaffolds is a significant area of research. nih.govnih.gov For example, the compound serves as a precursor for 3,5-dimethyl-4-hydroxyphenylpentazole (DHPP), a critical molecule for preparing cyclopentazolate (cyclo-N5−) anions, which are components of high-energy materials. energetic-materials.org.cnnih.gov This demonstrates its utility as a foundational scaffold for creating molecules with specific, high-value properties.

Table 1: Synthetic Approaches to this compound

| Starting Material | Key Reagents/Process | Primary Advantage/Challenge |

|---|---|---|

| m-Cresol | Isopropylation (e.g., with propylene (B89431), isopropanol) and a catalyst (e.g., Lewis acids) | Challenge: Often produces a mixture of isomers, including thymol. google.com |

| m-Cresol | Multi-step process involving reaction with alkali, triphosgene, and an isopropylation reagent, followed by hydrolysis. | Advantage: Provides a controlled route to the desired product with high purity. google.com |

Research into Advanced Remediation Technologies Based on Degradation Mechanisms

Phenolic compounds, including dimethylphenol isomers, are common environmental pollutants originating from industrial effluents. researchgate.net Their persistence and potential toxicity necessitate the development of effective remediation technologies. Research into the degradation of these compounds is crucial for creating strategies to clean contaminated water and soil.

Microbial Degradation: One promising avenue is bioremediation, which utilizes microorganisms to break down pollutants. Various bacterial strains, particularly from the Pseudomonas and Rhodococcus genera, have been shown to degrade different dimethylphenol isomers. nih.govresearchgate.net These bacteria employ specific enzymatic pathways to cleave the aromatic ring of the phenolic compounds. For instance, some Pseudomonas strains use a meta-cleavage pathway involving catechol 2,3-dioxygenase, while others utilize an ortho-cleavage pathway. nih.gov The degradation of the 3,5-dimethylphenol (B42653) isomer specifically has been noted to occur via co-metabolic transformation in the presence of other phenols. researchgate.net Recent studies have identified novel gene clusters responsible for the degradation of related isopropylphenols, involving enzymes like monooxygenases and dioxygenases that hydroxylate the compound and subsequently open the aromatic ring. asm.org

Advanced Oxidation Processes (AOPs): For more recalcitrant phenolic compounds or for rapid treatment of wastewater, Advanced Oxidation Processes (AOPs) are being extensively researched. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). wikipedia.orgmdpi.com These radicals are powerful, non-selective oxidizing agents that can mineralize complex organic pollutants into simpler, less harmful substances like CO₂ and H₂O. wikipedia.orgmdpi.com

Several types of AOPs are applicable to phenolic compound degradation:

Fenton and Photo-Fenton: These processes use hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. mdpi.commdpi.com

Photocatalysis: This method often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates the reactive oxygen species necessary for degradation. mdpi.com

Ozonation: Using ozone (O₃), often in combination with UV light or H₂O₂, can effectively oxidize and break down phenolic structures. wikipedia.org

Sonolysis: This technique uses high-frequency ultrasound to create acoustic cavitation, leading to the formation of hydroxyl radicals for pollutant degradation. mdpi.com

Research in this area focuses on optimizing these processes, developing new catalysts, and combining different technologies (e.g., microbial degradation with AOPs) to achieve efficient and complete remediation of water contaminated with complex phenols like this compound.

Integration of Multi-Omics Data for Comprehensive Biological Mechanistic Understanding

Understanding the biological effects of a chemical compound requires a holistic view of its interactions within a living system. Multi-omics is an approach that integrates data from various "omics" disciplines—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to create a comprehensive picture of molecular and cellular processes. nih.govmdpi.com This integrated approach can reveal complex biological responses and mechanisms of toxicity that might be missed by studying a single molecular layer. nih.gov

While specific multi-omics studies on this compound are emerging, research on structurally similar phenolic compounds provides a blueprint for future investigations. For example:

Metabolomics: An untargeted metabolomics study on 2-phenylphenol, another widespread phenolic pollutant, revealed that chronic exposure in rats led to significant changes in the profiles of phospholipids, fatty acids, and amino acids. nih.gov This suggests that the compound affects key metabolic pathways, including purine and cholesterol metabolism. nih.gov Applying a similar approach to this compound could identify its specific metabolic fingerprint and potential health risks.

Transcriptomics: In microbial degradation studies, transcriptomic analysis has been instrumental in identifying the specific gene clusters that are activated in response to a pollutant. For instance, in a Rhodococcus strain that degrades 2-isopropylphenol (B134262), transcriptomics helped predict the ipp gene cluster responsible for its catabolism. asm.org This information is vital for both understanding the degradation pathway and for engineering organisms for bioremediation.

Network Toxicology: Studies on 3-isopropylphenol (B134271) have used zebrafish models to investigate neurotoxicity. By observing developmental and behavioral changes and combining this with molecular docking and pathway analysis, researchers can link exposure to the inhibition of specific signaling pathways, such as the cAMP/PKA pathway, leading to apoptosis and impaired neural development. nih.govmdpi.com

The future of understanding the biological impact of this compound lies in integrating these omics datasets. By combining genomics, transcriptomics, proteomics, and metabolomics data from exposure studies, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of exposure, and better predict its potential effects on human health and ecosystems. nih.govnih.gov

Table 2: Application of Omics Technologies to Understand Phenolic Compounds

| Omics Discipline | Information Provided | Example Application with Similar Phenols |

|---|---|---|

| Metabolomics | Changes in small molecule (metabolite) profiles in response to exposure. | Chronic exposure to 2-phenylphenol altered purine, phenylalanine, and cholesterol metabolism in rats. nih.gov |

| Transcriptomics | Changes in gene expression (RNA levels) following exposure. | Identified the ipp gene cluster responsible for 2-isopropylphenol degradation in Rhodococcus sp. asm.org |

| Proteomics | Changes in protein expression and post-translational modifications. | Can identify protein targets and perturbed pathways, linking gene expression changes to functional outcomes. nih.gov |

| Genomics | Information on genetic susceptibility and identification of genes involved in metabolic pathways. | Can be integrated with other omics to link genetic variations to different responses to chemical exposure. nih.gov |

Challenges and Opportunities in Predicting and Understanding the Environmental Impact of Complex Phenolic Compounds

Assessing the environmental risk of chemicals like this compound is a complex task fraught with challenges, yet it also presents significant opportunities for scientific advancement. Phenolic compounds are ubiquitous, arising from both natural and industrial sources, and their behavior in the environment is highly variable. taylorfrancis.com

Challenges:

Complexity of Environmental Fate: The persistence and transport of phenolic compounds in ecosystems are influenced by a multitude of factors, including soil composition, pH, temperature, rainfall, and microbial populations. nih.govwalshmedicalmedia.com This makes it difficult to create universally applicable models for their environmental fate. Degradation rates can vary significantly; while some phenols are readily biodegradable, others can be highly recalcitrant. nih.govnih.gov

Mixture Effects and Transformation Products: In the environment, organisms are rarely exposed to a single chemical. Phenols exist in complex mixtures, and their combined effect can be different from their individual effects. Furthermore, degradation processes (both biotic and abiotic) can lead to the formation of transformation products that may be more or less toxic than the parent compound. acs.org

Impact of Climate Change: Global environmental changes, such as rising CO₂ levels and temperatures, can alter the production and concentration of natural phenolic compounds in plants and soil. nih.govmdpi.com This adds another layer of complexity to predicting background levels and understanding the total environmental load.

Opportunities:

Advanced Predictive Modeling: There is a growing demand for robust numerical models that can simulate and predict the transport and fate of organic pollutants in aquatic and terrestrial systems. nih.gov By integrating chemical properties with environmental data, these models can provide valuable information for risk assessment and water pollution control. nih.gov